Iniparib

Description

Iniparib is a small molecule iodobenzamide with potential cytotoxic and antineoplastic activities. Although the mechanism of action is unknown, this compound appears to be cytotoxic in cells with DNA alterations or DNA damage, like that found in tumor cells with mutations in the ataxia telangiectasia mutated (ATM) gene. ATM encodes a serine/threonine protein kinase and mutations of the gene are associated with ataxia telangiectasia and contribute to certain cancers such as T-cell acute lymphoblastic leukemia, B-cell chronic lymphocytic leukemia and B-cell non-Hodgkin lymphomas.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

a PARP1 inhibitor with antineoplastic activity

Structure

3D Structure

Properties

IUPAC Name |

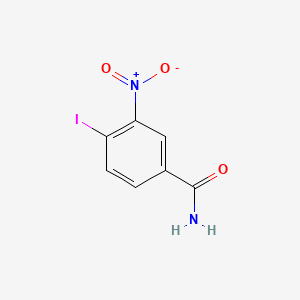

4-iodo-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJTZQKHMAPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166784 | |

| Record name | Iniparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160003-66-7 | |

| Record name | Iniparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160003-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iniparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160003667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iniparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iniparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160003-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZWI7KHK8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iniparib's Preclinical Profile in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iniparib (BSI-201), initially investigated as a poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated a unique and complex preclinical profile in breast cancer models. While its journey through clinical trials for triple-negative breast cancer (TNBC) ultimately led to disappointing outcomes, the preclinical data generated for this compound offers valuable insights into its distinct mechanism of action and provides a case study for drug development in this challenging disease.[1][2] This technical guide provides an in-depth summary of the key preclinical findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved in the evaluation of this compound.

Core Findings: A Shift from PARP Inhibition to ROS Induction

Preclinical evidence strongly suggests that this compound is a weak inhibitor of PARP1.[3] Its cytotoxic effects in breast cancer cells are now largely attributed to a different mechanism: the generation of reactive oxygen species (ROS).[3] This is thought to occur through the modulation of the Nrf2-mediated antioxidant response and disruption of the mitochondrial electron transport chain.[3]

Data Presentation: In Vitro Efficacy

The antiproliferative activity of this compound has been evaluated in a panel of breast cancer cell lines, encompassing various subtypes. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from key in vitro assays.

Table 1: IC50 Values of this compound and Olaparib in Breast Cancer Cell Lines (MTT Assay)

| Cell Line | Subtype | This compound IC50 (µM) | Olaparib IC50 (µM) |

| MDA-MB-231 | Triple-Negative | > 10 | 4.2 |

| MDA-MB-468 | Triple-Negative | > 10 | 5.1 |

| BT-549 | Triple-Negative | > 10 | 6.3 |

| HCC1937 | Triple-Negative (BRCA1 mut) | > 10 | 4.8 |

| SUM149PT | Triple-Negative | > 10 | 7.5 |

| BT-20 | Triple-Negative | > 10 | 19.8 |

| Hs578T | Triple-Negative | > 10 | 8.2 |

| MCF7 | ER+, PR+, HER2- | > 10 | 10.5 |

| T-47D | ER+, PR+, HER2- | > 10 | 12.1 |

| BT-474 | ER+, PR+, HER2+ | > 10 | 9.7 |

| SK-BR-3 | HER2+ | > 10 | 15.4 |

| ZR-75-1 | ER+, PR+, HER2- | > 10 | 11.3 |

Data sourced from: Comparative antiproliferative effects of this compound and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.[4]

Table 2: IC50 Values of this compound and Olaparib in Breast Cancer Cell Lines (Colony Formation Assay)

| Cell Line | Subtype | This compound IC50 (µM) | Olaparib IC50 (µM) |

| MDA-MB-231 | Triple-Negative | > 20 | 1.2 |

| MDA-MB-468 | Triple-Negative | 15.2 | 0.8 |

| BT-549 | Triple-Negative | > 20 | 1.5 |

| HCC1937 | Triple-Negative (BRCA1 mut) | 10.5 | 0.6 |

| SUM149PT | Triple-Negative | 18.1 | 1.8 |

| BT-20 | Triple-Negative | > 20 | 3.2 |

| Hs578T | Triple-Negative | 12.7 | 0.9 |

| MCF7 | ER+, PR+, HER2- | > 20 | 2.5 |

| T-47D | ER+, PR+, HER2- | > 20 | 2.8 |

| BT-474 | ER+, PR+, HER2+ | > 20 | 2.1 |

| SK-BR-3 | HER2+ | > 20 | 2.9 |

| ZR-75-1 | ER+, PR+, HER2- | 5.7 | 1.1 |

Data sourced from: Comparative antiproliferative effects of this compound and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines by measuring metabolic activity.

Materials:

-

Breast cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (and other compounds for comparison, e.g., olaparib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of individual breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Complete culture medium

-

6-well plates

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Protocol:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete culture medium.

-

-

Drug Treatment:

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

-

Colony Growth:

-

After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining:

-

Wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

-

Quantification:

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency and surviving fraction for each treatment group relative to the vehicle control.

-

Plot the surviving fraction against the drug concentration to determine the IC50 value.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers

-

Animal housing and care facilities

Protocol:

-

Cell Preparation and Implantation:

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

-

Drug Administration:

-

Administer this compound (and vehicle control) to the respective groups according to the planned dosage and schedule (e.g., intraperitoneal injection daily or several times a week).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum allowed size, or a specific study duration is completed).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Perform statistical analysis to determine the significance of the treatment effect.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Conclusion

The preclinical evaluation of this compound in breast cancer models reveals a compelling, albeit complex, story. While its initial promise as a PARP inhibitor did not translate into clinical success, the investigation into its alternative mechanism of action centered on ROS production has broadened our understanding of potential therapeutic targets in breast cancer. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, highlighting the importance of thorough preclinical characterization and the ongoing need for innovative therapeutic strategies, particularly for aggressive subtypes like TNBC.

References

- 1. This compound, a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative antiproliferative effects of this compound and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 6. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Iniparib's Enigmatic Dance with Cysteine: A Technical Deep Dive into its Core Mechanism

For Immediate Release

Once hailed as a promising PARP inhibitor, the journey of iniparib has taken a sharp turn, revealing a far more complex and indiscriminate mechanism of action. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, peels back the layers of this compound's bioactivity, focusing on its profound effects on cysteine-containing proteins. Contrary to its initial classification, extensive research has demonstrated that this compound and its metabolites act as broad-spectrum modifiers of proteins, a characteristic that has reshaped our understanding of its therapeutic potential and pitfalls. This document will dissect the intricate signaling pathways, present a comprehensive summary of quantitative data, and provide detailed experimental protocols to illuminate the true nature of this compound's interaction with the cellular machinery.

From Targeted Inhibition to Widespread Modification: The this compound Story

This compound (4-iodo-3-nitrobenzamide) was initially developed as a noncompetitive inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. The prevailing hypothesis was that its metabolite, 4-iodo-3-nitrosobenzamide, would selectively target the zinc finger domains of PARP-1, leading to enzyme inhibition and synthetic lethality in cancers with deficient DNA repair pathways, such as triple-negative breast cancer (TNBC).[1][2] However, subsequent rigorous investigations revealed that this compound is a poor inhibitor of PARP activity at clinically relevant concentrations.[3][4] Instead, the scientific consensus now points towards a mechanism centered on the non-selective, covalent modification of cysteine residues in a multitude of proteins.[2][5]

This paradigm shift was driven by studies demonstrating that this compound and its nitroso metabolite form adducts with numerous cysteine-containing proteins, leading to a cascade of cellular events, including the production of reactive oxygen species (ROS) and the disruption of cellular redox homeostasis.[1][6][7]

The Biochemical Cascade: this compound's Path of Cellular Disruption

The biological effects of this compound are initiated by its metabolic activation. Within the cell, this compound is converted to its highly reactive C-nitroso metabolite, 4-iodo-3-nitrosobenzamide.[8][9] This conversion is thought to be facilitated by components of the Nrf2-mediated antioxidant response pathway.[1][6] The resulting nitroso species is a potent electrophile that readily reacts with nucleophilic cysteine residues on proteins, forming covalent adducts.[2][7]

This widespread protein modification has several profound consequences:

-

Induction of Oxidative Stress: The metabolism of this compound and its interaction with cellular thiols can lead to the uncoupling of mitochondrial electron transport and a surge in the production of reactive oxygen species (ROS).[1][6] This increase in ROS contributes to a state of oxidative stress, further damaging cellular components.

-

Disruption of Redox-Sensitive Proteins: Key proteins involved in maintaining cellular redox balance, such as thioredoxin reductase (TrxR) and potentially protein disulfide isomerase (PDI), are rich in cysteine residues and are thus prime targets for this compound's metabolites.[1][7] Modification of these enzymes can impair their function, leading to a further collapse of the cell's antioxidant defenses.

-

Broad-Spectrum Enzyme Inhibition: The non-specific nature of cysteine modification means that a wide array of enzymes with critical cellular functions can be inhibited. This includes enzymes involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which has been shown to be susceptible to covalent modification of its active site cysteine.[10][11]

The culmination of these effects is a state of severe cellular stress, leading to cell cycle arrest and, ultimately, apoptosis.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of this compound's complex mechanism, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for identifying protein adducts.

Quantitative Data Summary

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | PARP-1 | Enzymatic | > 100 | [2] |

| This compound Metabolite | PARP-1 | Enzymatic | > 100 | [2] |

| This compound | MDA-MB-231 cells | MTT Assay | > 10 | [5] |

| This compound | MDA-MB-436 cells | MTT Assay | > 10 | [5] |

| This compound | MDA-MB-231 cells | Colony Formation | > 20 | [5] |

| This compound | MDA-MB-436 cells | Colony Formation | 5.7 - > 20 | [5] |

| This compound | K562 cells | Cell Viability | 181.5 | [12] |

Clinical Trial Outcomes in Triple-Negative Breast Cancer

This compound, in combination with chemotherapy, was evaluated in clinical trials for the treatment of metastatic triple-negative breast cancer (TNBC). While initial Phase 2 results were promising, a subsequent Phase 3 trial failed to meet its primary endpoints of improving overall survival and progression-free survival.[5][13][14][15]

| Clinical Trial Phase | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Phase 2 | Gemcitabine/Carboplatin + this compound | 5.9 months | 12.3 months | [13][14] |

| Gemcitabine/Carboplatin alone | 3.6 months | 7.7 months | [13][14] | |

| Phase 3 | Gemcitabine/Carboplatin + this compound | 5.1 months | 11.8 months | [15][16] |

| Gemcitabine/Carboplatin alone | 4.1 months | 11.1 months | [15][16] |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon the foundational studies of this compound, the following are detailed methodologies for key experiments.

Mass Spectrometry for the Identification of Protein Adducts

Objective: To identify proteins covalently modified by this compound or its metabolites.

Protocol:

-

Cell Culture and Treatment: Culture tumor cells (e.g., MDA-MB-231) to 70-80% confluency. Treat cells with a desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction and Digestion:

-

Harvest cells and lyse them in a buffer containing a denaturant (e.g., 8 M urea) and protease inhibitors.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides using reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

-

Acquire tandem mass spectra (MS/MS) of peptide ions.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot, Sequest).

-

Include a variable modification in the search parameters corresponding to the mass of the this compound metabolite adduct on cysteine residues.

-

Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.[17][18][19]

-

[³H]-Labeling for Monitoring Covalent Protein Modification

Objective: To quantify the extent of covalent binding of this compound to cellular proteins.

Protocol:

-

Synthesis of [³H]-Iniparib: Synthesize this compound with a tritium ([³H]) label at a specific position.

-

Cell Culture and Treatment: Treat cells with [³H]-iniparib at various concentrations and time points.

-

Protein Precipitation and Washing:

-

Lyse the cells and precipitate the total protein using a method like trichloroacetic acid (TCA) precipitation.

-

Wash the protein pellet extensively with a solvent (e.g., ethanol) to remove any unbound [³H]-iniparib.

-

-

Scintillation Counting:

-

Solubilize the washed protein pellet.

-

Measure the amount of radioactivity in the protein fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Quantify the amount of protein in each sample.

-

Calculate the amount of [³H]-iniparib bound per milligram of protein to determine the extent of covalent modification.[2]

-

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[5]

-

PARP Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of PARP.

Protocol:

-

Reaction Setup: In a 96-well plate, combine a reaction buffer, activated DNA (to stimulate PARP activity), biotinylated NAD⁺ (the substrate for PARP), and the PARP enzyme.

-

Inhibitor Addition: Add various concentrations of this compound, a known PARP inhibitor (positive control), or vehicle (negative control) to the wells.

-

Enzymatic Reaction: Incubate the plate at 37°C to allow the PARP enzyme to poly(ADP-ribosyl)ate itself and other proteins using the biotinylated NAD⁺.

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated poly(ADP-ribose) chains.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent or colorimetric HRP substrate.

-

-

Signal Measurement: Measure the resulting signal using a luminometer or spectrophotometer.

-

Data Analysis:

-

Calculate the percentage of PARP inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value for PARP inhibition.[2]

-

Conclusion

The scientific narrative of this compound has evolved from a targeted PARP inhibitor to a non-selective modifier of cysteine-containing proteins. This in-depth guide provides a comprehensive overview of its true mechanism of action, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols. While the clinical journey of this compound has been challenging, the wealth of research it has spurred provides invaluable lessons for drug development. Understanding the intricate and often unpredictable interactions of small molecules with the cellular proteome is paramount in the quest for more effective and safer cancer therapies. The story of this compound serves as a crucial reminder of the importance of rigorous mechanistic investigation throughout the drug discovery and development process.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. mdpi.com [mdpi.com]

- 5. Phase III study of this compound plus gemcitabine and carboplatin versus gemcitabine and carboplatin in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase I study of this compound concurrent with monthly or continuous temozolomide dosing schedules in patients with newly diagnosed malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II Trials of this compound (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. Novel inhibitors of glyceraldehyde-3-phosphate dehydrogenase: covalent modification of NAD-binding site by aromatic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 13. This compound plus chemotherapy in metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PARP Inhibitor for Triple-Negative Breast Cancer: Results Published [medscape.com]

- 15. This compound Fails to Improve Outcomes in Triple-negative Breast Cancer - The ASCO Post [ascopost.com]

- 16. onclive.com [onclive.com]

- 17. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - preLights [prelights.biologists.com]

Methodological & Application

Application Notes and Protocols for Iniparib Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iniparib (formerly BSI-201) is an investigational anti-cancer agent that initially generated significant interest as a potential PARP (Poly ADP-ribose polymerase) inhibitor for the treatment of triple-negative breast cancer and other malignancies.[1][2] However, subsequent research has largely refuted its role as a bona fide PARP inhibitor.[3][4][5] The primary mechanism of action is now understood to be the induction of cytotoxic levels of reactive oxygen species (ROS).[6][7]

These application notes provide an overview of the current understanding of this compound's mechanism of action and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound is a prodrug that undergoes metabolic conversion within the cell to its active form.[6][7] This process is thought to involve components of the Nrf2-mediated antioxidant response pathway.[6] The active metabolite of this compound then acts on the mitochondrial electron transport chain, uncoupling it from oxidative phosphorylation.[6] This disruption leads to a surge in the production of ROS, which induces cellular damage and ultimately leads to cytotoxic cell death.[6][7] Additionally, this compound and its metabolites have been shown to non-selectively modify cysteine-containing proteins within tumor cells.[3]

It is crucial to note that, unlike true PARP inhibitors, this compound does not effectively inhibit PARP enzymatic activity, nor does it selectively target cells with homologous recombination deficiencies (e.g., BRCA mutations).[8][9]

Signaling Pathway

The proposed mechanism of action for this compound, leading to ROS-induced cytotoxicity, is depicted in the following signaling pathway diagram.

Caption: Proposed Mechanism of Action of this compound.

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various breast cancer cell lines as reported in the literature.

| Cell Line | Molecular Subtype | Assay Type | IC50 (µM) | Reference |

| Various (Panel of 12) | TNBC & Non-TNBC | MTT | 13 - 70 | [10] |

| Various (Panel of 14) | TNBC & Non-TNBC | MTT | > 10 | [11] |

| Various (Panel of 14) | TNBC & Non-TNBC | Colony Formation | 5.7 - > 20 | [11] |

| Various | Not Specified | Not Specified | Cytotoxic > 40 µM | [8][9][12] |

TNBC: Triple-Negative Breast Cancer

Experimental Protocols

The following are generalized protocols for evaluating the effects of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

General Cell Culture Conditions

-

Cell Lines: A variety of cancer cell lines can be used. It is advisable to include both cell lines previously tested with this compound and new lines relevant to the research question.

-

Culture Medium: Use the recommended culture medium for each specific cell line, typically supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).[9]

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Experimental Workflow

The following diagram outlines a general workflow for assessing the in vitro effects of this compound.

Caption: General Workflow for In Vitro this compound Treatment.

Protocol 1: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to determine the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.

-

Adherence: Incubate the plate for 24 hours to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 5 to 9 days).[9]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

-

Cell Seeding: Seed cells in 6-well plates or 60 mm dishes (e.g., 5 x 10^4 cells/dish) and allow them to adhere for 24 hours.[8]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 4 to 6 days).[8]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.

-

Staining: Wash the cells with cold PBS and resuspend them in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Protocol 3: ROS Detection Assay (e.g., DCFDA Staining)

This protocol measures the intracellular production of ROS following this compound treatment.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel.

-

Treatment: Treat cells with this compound at various concentrations for a shorter duration (e.g., 1 to 24 hours), as ROS production is often an early event. Include a positive control (e.g., H2O2) and a vehicle control.

-

Staining: Remove the treatment medium and wash the cells with PBS. Add a working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) to the cells and incubate as per the manufacturer's protocol (typically 30-60 minutes at 37°C).

-

Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation/emission ~485/535 nm).

-

Data Analysis: Quantify the relative fluorescence units (RFU) to determine the fold-change in ROS production compared to the vehicle control.

Conclusion

While this compound's journey as a PARP inhibitor in clinical trials has concluded, it remains a tool for in vitro studies on ROS-induced cytotoxicity. The protocols outlined above provide a framework for researchers to investigate the cellular effects of this compound and to further elucidate its mechanism of action. Careful consideration of its historical context and true mechanism is essential for the accurate interpretation of experimental results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Appraising this compound, the PARP inhibitor that never was--what must we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Downfall of this compound: a PARP inhibitor that doesn't inhibit PARP after all - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Failure of this compound to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and this compound. - ASCO [asco.org]

- 11. Comparative antiproliferative effects of this compound and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Failure of this compound to inhibit poly(ADP-Ribose) polymerase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Iniparib's Effect on Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor, Iniparib (BSI-201) showed early promise in clinical trials for triple-negative breast cancer.[1][2] However, subsequent comprehensive studies revealed that this compound is not a bona fide PARP inhibitor.[3][4][5] Instead, its mechanism of action is now understood to involve the non-selective modification of cysteine-containing proteins.[3][5][6] This paradigm shift necessitates a different approach to evaluating its biological effects, focusing on techniques that can elucidate its impact on the broader proteome rather than specific PARP activity.

These application notes provide detailed protocols for key experiments to assess this compound's effect on protein modification, guiding researchers in characterizing its true mechanism of action and potential off-target effects. The methodologies described were instrumental in redefining the understanding of this compound's pharmacology.

Key Experimental Techniques and Protocols

The following sections detail the experimental protocols to investigate the effects of this compound on protein modification, PARP activity, cell viability, and reactive oxygen species (ROS) production.

Mass Spectrometry for the Detection of Protein Adducts

Mass spectrometry is a powerful tool to identify and characterize covalent modifications of proteins. In the case of this compound, it is used to detect the formation of adducts on cysteine residues.

Objective: To identify proteins covalently modified by this compound and to pinpoint the specific cysteine residues involved.

Materials:

-

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

-

Cancer cell line of interest (e.g., MDA-MB-436, DLD1)[5]

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Reduction and Alkylation:

-

Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

-

In-solution Trypsin Digestion:

-

Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

Set the mass spectrometer to perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the MS/MS spectra against a human protein database using a search engine (e.g., Mascot, Sequest).

-

Include a variable modification corresponding to the mass of the this compound metabolite adduct on cysteine residues.

-

Validate the identified modified peptides and proteins.

-

Western Blot for Assessing PARP Activity

Despite this compound not being a direct PARP inhibitor, it is crucial to demonstrate its lack of effect on PARP activity as a control and to differentiate its mechanism from true PARP inhibitors like Olaparib or Veliparib.

Objective: To assess the effect of this compound on PARP activity by measuring the levels of PAR, the product of PARP enzymes.

Materials:

-

Cell culture reagents

-

Cancer cell line

-

This compound, a known PARP inhibitor (e.g., Olaparib), and a DNA damaging agent (e.g., H₂O₂)

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PAR

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with this compound or a known PARP inhibitor for 1-2 hours.

-

Induce DNA damage by treating with H₂O₂ (e.g., 1 mM) for 15-30 minutes.

-

-

Protein Extraction and Quantification:

-

Lyse cells and quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

Cell Viability Assays

Cell viability assays are essential to determine the cytotoxic effects of this compound and to compare its potency with that of established PARP inhibitors, particularly in cell lines with and without BRCA mutations.

Objective: To measure the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient)[5]

-

This compound and other test compounds

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound and control compounds for 72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Reactive Oxygen Species (ROS) Production Assay

Given that this compound's activity is linked to the generation of a reactive nitroso metabolite, assessing its ability to induce ROS is a key mechanistic experiment.

Objective: To measure the generation of intracellular ROS in response to this compound treatment.

Materials:

-

Cancer cell line

-

This compound and a positive control for ROS induction (e.g., H₂O₂)

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Treat cells with this compound or a positive control for the desired time.

-

-

Staining with H2DCFDA:

-

Remove the treatment media and wash the cells with PBS.

-

Load the cells with H2DCFDA solution (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity relative to the untreated control.

-

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound and other PARP inhibitors.

Table 1: In Vitro Activity of PARP Inhibitors and this compound

| Compound | PARP-1 IC50 (nmol/L) | PARP-2 IC50 (nmol/L) | PARP Cellular Assay EC50 (nmol/L) |

| Veliparib | 5.2 | 2.9 | 26 |

| Olaparib | 1.9 | 1.1 | 4.4 |

| This compound | >100,000 | >100,000 | >100,000 |

| This compound Metabolite | >100,000 | >100,000 | >100,000 |

Data adapted from a study demonstrating the lack of direct PARP inhibition by this compound and its metabolite.[3]

Table 2: Antiproliferative Activity of this compound and Olaparib in Breast Cancer Cell Lines

| Cell Line | Subtype | This compound IC50 (µM) | Olaparib IC50 (µM) |

| MDA-MB-436 | Triple-Negative (BRCA1 mutant) | >10 | 0.02 |

| MDA-MB-231 | Triple-Negative (BRCA1 wild-type) | >10 | 5.8 |

| DLD1 (BRCA2-/-) | Colorectal (BRCA2 deficient) | >10 | 0.01 |

| DLD1 (BRCA2+/+) | Colorectal (BRCA2 proficient) | >10 | 1.2 |

This table highlights the significantly lower potency of this compound compared to a true PARP inhibitor, Olaparib, especially in BRCA-deficient cell lines.[3][7]

Table 3: Clinical Efficacy of this compound in Metastatic Triple-Negative Breast Cancer (Phase II Study)

| Outcome | Gemcitabine + Carboplatin | Gemcitabine + Carboplatin + this compound | P-value |

| Clinical Benefit Rate | 34% | 56% | 0.01 |

| Objective Response Rate | 32% | 52% | 0.02 |

| Median Progression-Free Survival | 3.6 months | 5.9 months | 0.01 |

| Median Overall Survival | 7.7 months | 12.3 months | 0.01 |

Results from a Phase II clinical trial that initially suggested the efficacy of this compound, which was not confirmed in a subsequent Phase III trial.[1]

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for characterizing this compound's effects.

References

- 1. This compound plus chemotherapy in metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. News in Proteomics Research: this compound Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor [proteomicsnews.blogspot.com]

- 7. Comparative antiproliferative effects of this compound and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Design for Studying Iniparib's Synergy with Radiation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iniparib (formerly BSI-201) is an investigational anti-cancer agent that has been evaluated in combination with radiation therapy. Initially believed to be a poly (ADP-ribose) polymerase (PARP) inhibitor, subsequent studies have largely refuted this mechanism of action.[1][2][3][4][5] The current understanding is that this compound's cytotoxic effects are likely independent of PARP inhibition and may involve the non-selective modification of cysteine-containing proteins, induction of DNA damage, and the generation of reactive oxygen species (ROS).[3][5][6] This profile suggests a potential for synergistic activity with ionizing radiation, which also induces DNA damage and oxidative stress.

These application notes provide a comprehensive experimental framework to investigate the synergistic effects of this compound and radiation in cancer cell lines. The protocols detailed below are designed to assess key cellular responses, including cell survival, DNA damage, cell cycle progression, and oxidative stress.

Key Experimental Goals:

-

To determine the cytotoxic and radiosensitizing effects of this compound.

-

To quantify the extent of DNA damage induced by this compound in combination with radiation.

-

To analyze the impact of the combination treatment on cell cycle distribution.

-

To measure the generation of reactive oxygen species as a potential mechanism of synergy.

Data Presentation

All quantitative data from the following experiments should be summarized in clearly structured tables for comparative analysis.

Table 1: Clonogenic Survival Assay Data

| Treatment Group | Plating Efficiency (%) | Surviving Fraction (at 2 Gy) | Dose Enhancement Factor (at SF=0.5) |

| Control (No Treatment) | 1.0 | N/A | |

| Radiation Alone | 1.0 | ||

| This compound Alone | N/A | ||

| This compound + Radiation |

Table 2: DNA Damage (γH2AX) Analysis

| Treatment Group | Mean γH2AX Fluorescence Intensity | Percentage of γH2AX Positive Cells |

| Control | ||

| Radiation Alone | ||

| This compound Alone | ||

| This compound + Radiation |

Table 3: Cell Cycle Analysis

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | |||

| Radiation Alone | |||

| This compound Alone | |||

| This compound + Radiation |

Table 4: Reactive Oxygen Species (ROS) Detection

| Treatment Group | Mean DCFDA Fluorescence Intensity | Fold Change in ROS vs. Control |

| Control | 1.0 | |

| Radiation Alone | ||

| This compound Alone | ||

| This compound + Radiation |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., triple-negative breast cancer lines like MDA-MB-231, or glioblastoma lines like U87).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to the desired working concentrations in culture medium immediately before use.

-

Radiation Source: A calibrated X-ray or gamma-ray irradiator.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[7][8]

Protocol:

-

Harvest exponentially growing cells and prepare a single-cell suspension.

-

Seed a predetermined number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per well.

-

Allow cells to attach for 4-6 hours.

-

For the combination group, pre-treat cells with the desired concentration of this compound for a specified duration (e.g., 24 hours) before irradiation.

-

Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

-

Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Count the number of colonies in each well.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

DNA Damage Assessment (γH2AX Staining)

Phosphorylation of histone H2AX on serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks.

Protocol:

-

Seed cells in chamber slides or 96-well plates and allow them to attach.

-

Treat the cells with this compound, radiation, or the combination as described for the clonogenic assay.

-

At various time points post-treatment (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against γH2AX.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the fluorescence intensity of γH2AX foci using fluorescence microscopy or a high-content imaging system. Alternatively, quantify by flow cytometry.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.[1][2][3][9][10]

Protocol:

-

Seed cells in 6-well plates and treat with this compound, radiation, or the combination.

-

At the desired time point (e.g., 24 or 48 hours), harvest the cells by trypsinization.

-

Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.

-

Before analysis, wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[5][11][12]

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate.

-

The following day, remove the culture medium and wash the cells with a pre-warmed buffer.

-

Load the cells with a DCFDA working solution (e.g., 20 µM) and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells to remove the excess dye.

-

Add fresh medium containing this compound.

-

Immediately irradiate the cells.

-

Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader at various time points post-treatment.

Mandatory Visualizations

Caption: Experimental workflow for studying this compound and radiation synergy.

Caption: Proposed signaling pathway for this compound and radiation synergy.

References

- 1. ATM at the crossroads of reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 5. ROS and the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATM and ATR signaling at a glance | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 7. brs.kyushu-u.ac.jp [brs.kyushu-u.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Induction of ROS-independent DNA damage by curcumin leads to G2/M cell cycle arrest and apoptosis in human papillary thyroid carcinoma BCPAP cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iniparib in Preclinical Research

Introduction

Iniparib (BSI-201, 4-iodo-3-nitrobenzamide) is an investigational anticancer agent. It was initially developed as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for repairing single-strand DNA breaks. The therapeutic strategy was based on the concept of synthetic lethality, where inhibiting PARP in cancer cells with pre-existing DNA repair defects (like BRCA1/2 mutations) would lead to cell death. However, subsequent preclinical studies have generated considerable debate about its primary mechanism of action. Evidence suggests that this compound is a weak inhibitor of PARP in intact cells and may exert its cytotoxic effects through alternative mechanisms, such as the generation of reactive oxygen species (ROS).[1][2][3]

These notes provide a summary of dosages, administration routes, and experimental protocols from preclinical studies to guide researchers in designing their own experiments.

Mechanism of Action: From PARP Inhibition to ROS Generation

Understanding the proposed mechanisms of action is critical for designing relevant preclinical studies and interpreting results.

1. Initial Hypothesis: PARP Inhibition and Synthetic Lethality

The initial rationale for this compound's development centered on its role as a PARP inhibitor. In this model, the inhibition of PARP1 prevents the efficient repair of single-strand DNA breaks (SSBs). During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.[4][5]

2. Revised Hypothesis: Induction of Oxidative Stress

Contrary to the initial hypothesis, several studies demonstrated that this compound fails to inhibit PARP activity within cells at concentrations that induce cytotoxicity.[1][2] An alternative mechanism has been proposed wherein this compound is metabolized, potentially involving the Nrf2 antioxidant response pathway, into a reactive species. This metabolite is thought to uncouple the mitochondrial electron transport chain, leading to a surge in cytotoxic reactive oxygen species (ROS) and subsequent cell death.[6]

Preclinical Dosage and Administration Data

Quantitative data from preclinical studies are summarized below. It is noteworthy that in vitro concentrations required for cytotoxicity are often high (>40 µM), and in vivo dosages vary significantly depending on the animal model.[2]

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line Type | Assay | IC50 Concentration (µM) | Reference |

|---|---|---|---|

| Breast Cancer (Panel of 12 lines) | MTT | 13 - 70 | [7][8] |

| Various Cancer Cell Lines | Cytotoxicity | > 40 |[2][9] |

Table 2: In Vivo Dosage and Administration of this compound in Animal Models

| Animal Model | Cancer Type | Dosage | Administration Route & Schedule | Combination Agent(s) | Reference |

|---|---|---|---|---|---|

| Canine | Spontaneous Cancers | 10 - 70 mg/kg | 60-minute IV Infusion on Days 1, 4, 8, 11 | Carboplatin | [10][11] |

| Rodent (General) | Glioma Models | 5.1 - 19 mg/kg | IV, twice weekly | Temozolomide |[12][13] |

Note: The dosages used in human clinical trials, such as 5.6 mg/kg IV on Days 1, 4, 8, and 11 of a 21-day cycle, can provide context but should be distinguished from preclinical animal model dosages.[14][15]

Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies. Researchers should adapt these protocols to their specific cell lines, animal models, and experimental goals.

Protocol 1: In Vitro Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol outlines a typical efficacy study using immunodeficient mice bearing tumor xenografts.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude)

-

Cancer cells for implantation

-

Matrigel (optional)

-

This compound for injection (formulated in a sterile vehicle, e.g., 0.9% saline)

-

Calipers for tumor measurement

-

Animal scale

-

Appropriate caging and husbandry supplies

Procedure:

-

Tumor Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor animals regularly for health and tumor growth.

-

Randomization: Once tumors reach the target size, randomize animals into treatment groups (e.g., Vehicle Control, this compound, Combination Agent, this compound + Combination Agent).

-

Drug Administration: Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection).[16][17] Dosages and schedules should be based on prior tolerability studies or published data (see Table 2).

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

-

Record animal body weight at each measurement to monitor toxicity.

-

Observe animals for any clinical signs of distress.

-

-

Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. Euthanize animals according to IACUC guidelines.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to determine efficacy.

Protocol 3: Pharmacokinetic (PK) Analysis in Animal Models

This protocol is for determining the concentration of this compound and its metabolites in plasma and tissues.

Materials:

-

Cannulated or non-cannulated rodents

-

This compound formulation for injection

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Surgical tools for tissue collection

-

-80°C freezer for sample storage

-

LC-MS/MS or other appropriate analytical instrumentation

Procedure:

-

Drug Administration: Administer a single dose of this compound to the animals via the chosen route (typically IV for assessing clearance and distribution).

-

Sample Collection:

-

Plasma: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Process blood by centrifugation to separate plasma.

-

Tissue: At the final time point, euthanize the animals and harvest tumors and various organs (e.g., liver, kidney, lung).

-

-

Sample Storage: Immediately snap-freeze plasma and tissue samples in liquid nitrogen and store them at -80°C until analysis.

-

Sample Processing: Develop and validate an analytical method (e.g., LC-MS/MS) for quantifying this compound and its major metabolites (e.g., 4-iodo-3-aminobenzamide). This involves protein precipitation from plasma and homogenization and extraction from tissues.

-

Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). Tissue concentrations can provide insight into drug distribution.

Preclinical Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

References

- 1. Failure of this compound to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Failure of this compound to inhibit poly(ADP-Ribose) polymerase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting DNA repair pathways for cancer treatment: what's new? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and this compound. - ASCO [asco.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. A Comparative Oncology Study of this compound Defines Its Pharmacokinetic Profile and Biological Activity in a Naturally-Occurring Canine Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comparative Oncology Study of this compound Defines Its Pharmacokinetic Profile and Biological Activity in a Naturally-Occurring Canine Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I study of this compound concurrent with monthly or continuous temozolomide dosing schedules in patients with newly diagnosed malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phase II Trials of this compound (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase II Trials of this compound (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.unt.edu [research.unt.edu]

- 17. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Flow Cytometric Analysis of Cellular Responses to Iniparib Treatment

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the analysis of cells treated with Iniparib using flow cytometry. This compound, initially investigated as a poly (ADP-ribose) polymerase (PARP) inhibitor, has since been shown to act through a different mechanism, involving the non-selective modification of cysteine-containing proteins.[1][2] Flow cytometry is a powerful tool to elucidate the effects of such compounds on cellular processes. Here, we present protocols for assessing cell cycle progression, apoptosis, and DNA damage in this compound-treated cells. These methods enable researchers to quantify cellular responses and gain insights into the cytotoxic effects of this compound.

Introduction

This compound (BSI-201) was initially developed as a potent inhibitor of PARP, a key enzyme in DNA repair.[2][3] This mechanism suggested its potential as an anti-cancer agent, particularly in cancers with deficiencies in DNA repair pathways, such as certain types of breast cancer.[3][4] However, subsequent studies revealed that this compound and its metabolites do not function as true PARP inhibitors in vivo.[1][5] Instead, it is now understood that this compound acts as a prodrug, and its metabolites non-selectively modify cysteine-containing proteins, leading to cellular stress and cytotoxicity.[1][2]

Despite disappointing results in later-phase clinical trials for triple-negative breast cancer, the study of this compound's effects remains relevant for understanding novel mechanisms of drug action and for the development of new therapeutic strategies.[3][6] Flow cytometry offers a high-throughput and quantitative approach to measure the impact of this compound on fundamental cellular processes. This application note details multiparametric flow cytometry protocols to analyze cell cycle distribution, apoptosis, and DNA damage, providing researchers with the tools to investigate the cellular consequences of this compound treatment.

Signaling Pathways and Experimental Workflow

Caption: Proposed mechanism of this compound action.

Caption: General experimental workflow for flow cytometry analysis.

Materials and Reagents

-

Cell Lines: Human triple-negative breast cancer cell line (e.g., MDA-MB-231)

-

Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Propidium Iodide (PI) Staining Solution: PI, RNase A, Triton X-100 in PBS

-

Annexin V-FITC Apoptosis Detection Kit: Annexin V-FITC, PI, Binding Buffer

-

Anti-phospho-Histone H2A.X (Ser139) (γH2AX) Antibody: (e.g., Alexa Fluor® 488 conjugate)

-

Fixation/Permeabilization Buffers

-

Flow Cytometer

Experimental Protocols

Protocol 1: Cell Cycle Analysis with Propidium Iodide

This protocol enables the analysis of cell cycle distribution based on DNA content.

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the forward and side scatter parameters and a logarithmic scale for the PI fluorescence.[7][8]

Caption: Principle of cell cycle analysis by DNA content.

Protocol 2: Apoptosis Detection with Annexin V and PI

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-